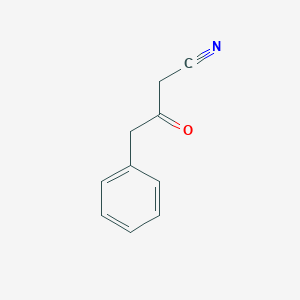
3-Oxo-4-phenylbutanenitrile
Vue d'ensemble
Description
3-Oxo-4-phenylbutanenitrile is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. While the provided papers do not directly discuss 3-Oxo-4-phenylbutanenitrile, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for a comprehensive analysis of 3-Oxo-4-phenylbutanenitrile.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding the potential synthetic routes for 3-Oxo-4-phenylbutanenitrile. For instance, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles is described as a facile and efficient method, suggesting that similar strategies could be employed for the synthesis of 3-Oxo-4-phenylbutanenitrile . Additionally, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate from related aminopropanenitrile compounds indicates that stereoselective reactions could be relevant for the synthesis of chiral derivatives of 3-Oxo-4-phenylbutanenitrile .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Oxo-4-phenylbutanenitrile has been studied using various spectroscopic techniques and theoretical calculations. For example, the novel compound 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile was characterized using FT-IR, UV-vis, and NMR spectroscopy, and its molecular conformation was analyzed using density functional theory (DFT) . These methods could be applied to 3-Oxo-4-phenylbutanenitrile to determine its molecular conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 3-Oxo-4-phenylbutanenitrile has been explored in various contexts. For instance, the oxidative cyclization mentioned earlier involves the oxidation of an aniline moiety, which could be a relevant reaction for modifying the structure of 3-Oxo-4-phenylbutanenitrile . Moreover, the synthesis of heme oxygenase inhibitors from 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes suggests that 3-Oxo-4-phenylbutanenitrile could potentially undergo similar transformations to yield biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3-Oxo-4-phenylbutanenitrile have been investigated through experimental and theoretical analyses. The study of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile revealed insights into its spectroscopic properties, dipole moment, polarizability, and hyperpolarizability, indicating its potential as a nonlinear optical material . These properties are crucial for understanding the behavior of 3-Oxo-4-phenylbutanenitrile in various environments and could guide the development of new materials or pharmaceuticals.
Applications De Recherche Scientifique
1. Chemical Synthesis and Transformation 3-Oxo-4-phenylbutanenitrile is involved in various chemical synthesis and transformation processes. For instance, it is utilized in the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. This process features nucleophilic intramolecular cyclization and aniline moiety oxidation, enhancing yields and expanding reaction scope (Aksenov et al., 2022). Additionally, it's used in synthesizing compounds like 3-Benzyl-1-(3-nitrophenylsulfonyl)-1H-pyrazol-5-amine through reactions with other chemical agents, showcasing its versatility in chemical synthesis (Bai & Du, 2006).
2. Pharmacology and Biochemistry In pharmacological research, 3-Oxo-4-phenylbutanenitrile derivatives have been studied for their biological activity. CoA adducts of 4-Oxo-4-Phenylbut-2-enoates, derived from this compound, act as inhibitors of MenB from the M. tuberculosis menaquinone biosynthesis pathway. These inhibitors interact with the MenB oxyanion hole, a crucial structural motif, showcasing potential in drug design and antibacterial applications (Li et al., 2011).
3. Material Science and Engineering The compound's derivatives are also significant in material science. For instance, the synthesis of dialkyl 2-(1-cyano-2-oxo-1-phenyl-alkyl)-3-(triphenyl-λ5-phosphanyliden)-succinates from 3-Oxo-2-phenyl-butanenitrile or 3-oxo-2-phenyl-pentanenitrile has been documented. These reactions yield highly-functionalized salt-free ylides with various applications in material science (Yavari et al., 2004).
4. Catalysis and Reaction Mechanisms Furthermore, this chemical plays a crucial role in understanding reaction mechanisms and catalysis. Studies involving its derivatives help elucidate kinetics and mechanisms, such as in the oxidation of substituted 4-oxo-4-arylbutanoic acids. These studies provide insights into reaction kinetics, molecular interactions, and the development of more efficient catalytic processes (Manjari & Reddy, 2011).
Safety And Hazards
The safety information for 3-Oxo-4-phenylbutanenitrile indicates that it has some hazards associated with it . The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305+351+338, and P302+352 .
Propriétés
IUPAC Name |
3-oxo-4-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPKTKXUWSVAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340223 | |
| Record name | 3-Oxo-4-phenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-4-phenylbutanenitrile | |
CAS RN |
19212-27-2 | |
| Record name | 3-Oxo-4-phenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

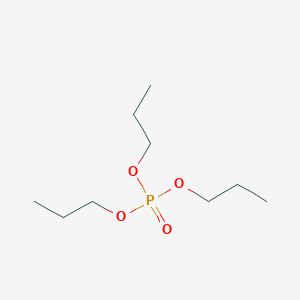
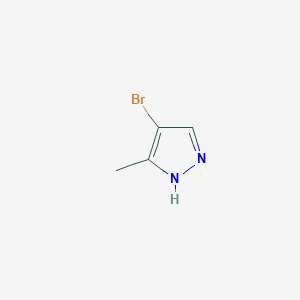
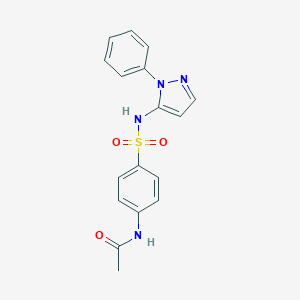
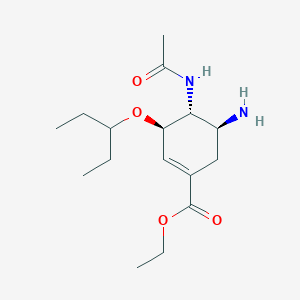
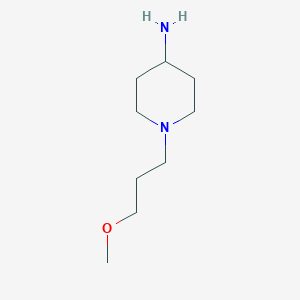
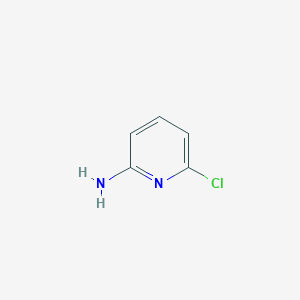
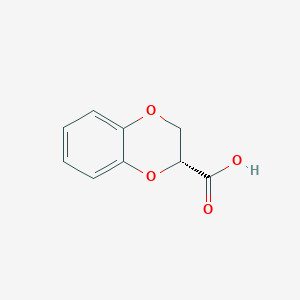
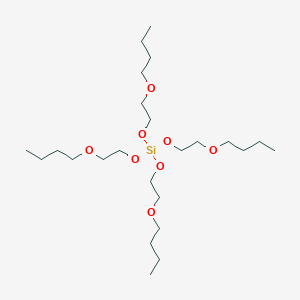
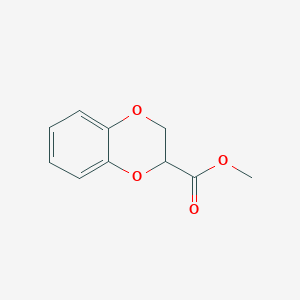
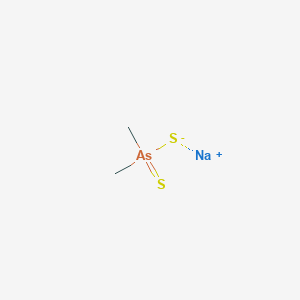
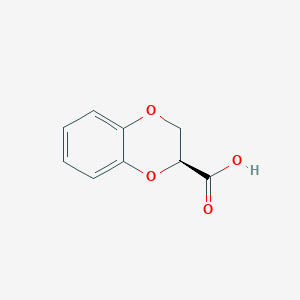
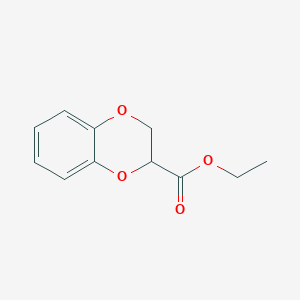
![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)
![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)